molecular formula C8H18N2O2 B571132 (5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL CAS No. 117186-75-1

(5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL

Cat. No.: B571132
CAS No.: 117186-75-1
M. Wt: 174.244
InChI Key: LWOIPPVWVLSHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Piperazine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-(\text{Piperazine-1,3-diyl})di(\text{ethan-1-ol}) ]

The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

117186-75-1

Molecular Formula

C8H18N2O2

Molecular Weight

174.244

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-2-yl]ethanol

InChI

InChI=1S/C8H18N2O2/c11-5-1-8-7-10(4-6-12)3-2-9-8/h8-9,11-12H,1-7H2

InChI Key

LWOIPPVWVLSHQJ-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)CCO)CCO

Origin of Product

United States

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